molecular formula C17H14ClN3O3 B5171563 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

Cat. No. B5171563
M. Wt: 343.8 g/mol
InChI Key: QEUVJVKGUXNRPT-UHFFFAOYSA-N
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Description

2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been studied extensively for their pharmacological activities.

Mechanism of Action

The mechanism of action of 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological activities through the inhibition of cyclooxygenase enzymes and the modulation of the immune system. The compound has also been reported to interact with cellular signaling pathways involved in cancer cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. It has also been reported to exhibit antipyretic activity by reducing fever in animal models. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial and fungal strains. In vitro studies have also reported the compound's anticancer activity against different cancer cell lines.

Advantages and Limitations for Lab Experiments

2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and the synthesis method can be optimized for large-scale production. Additionally, the compound has shown promising results in various pharmacological assays, making it a potential lead compound for drug discovery. However, the compound's limitations include its poor solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research of 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide. One potential direction is the optimization of the compound's pharmacological activities through structural modifications. Another direction is the evaluation of the compound's in vivo efficacy and toxicity. Additionally, the compound's potential as a lead compound for drug discovery can be explored further. Finally, the compound's mechanism of action can be elucidated through further studies.

Synthesis Methods

The synthesis of 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with ethyl chloroacetate to obtain 5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl) acetic acid ethyl ester. This intermediate is then reacted with phenyl isocyanate to obtain the final product, 2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide. The synthesis method has been reported in the literature and can be optimized for large-scale production.

Scientific Research Applications

2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential as an antimicrobial agent. The compound has shown promising results in vitro against various bacterial and fungal strains. Additionally, this compound has been reported to possess anticancer activity against different cancer cell lines.

properties

IUPAC Name

2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-7-11(18)9-13(14)17-20-15(21-24-17)10-16(22)19-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUVJVKGUXNRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

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